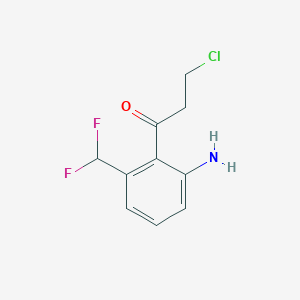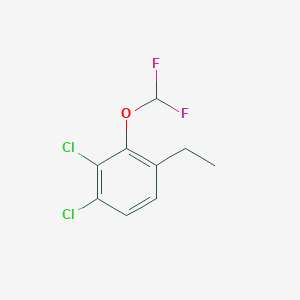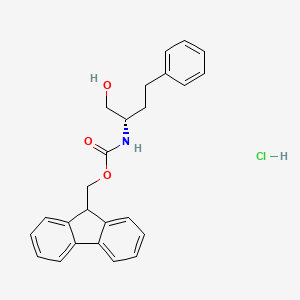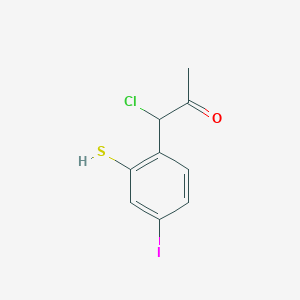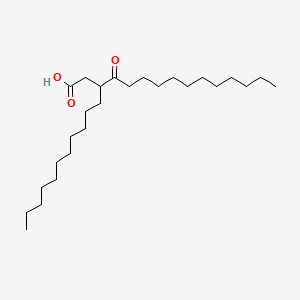
4-Oxo-3-undecylpentadecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-3-undecylpentadecanoic acid is a long-chain fatty acid derivative with the molecular formula C26H50O3 This compound is characterized by the presence of a ketone group at the fourth carbon and an undecyl chain attached to the third carbon of a pentadecanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-3-undecylpentadecanoic acid typically involves multi-step organic reactions. One common method includes the oxidation of 3-undecylpentadecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective formation of the ketone group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-3-undecylpentadecanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to a hydroxyl group, forming 3-undecylpentadecanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles like amines or thiols under mild to moderate temperatures.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Oxo-3-undecylpentadecanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Oxo-3-undecylpentadecanoic acid involves its interaction with specific molecular targets and pathways. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. In lipid metabolism, it may act as a modulator of enzyme activity, affecting the synthesis and breakdown of fatty acids.
Comparaison Avec Des Composés Similaires
3-Dodecanoyltetradecanoic acid: Shares a similar structure but with a different alkyl chain length.
Pentadecanoic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Undecanoic acid: A shorter chain fatty acid with different physical and chemical properties.
Uniqueness: 4-Oxo-3-undecylpentadecanoic acid is unique due to its specific structural features, including the ketone group and the long undecyl chain. These characteristics confer distinct reactivity and potential biological activity, setting it apart from other fatty acids and their derivatives.
Propriétés
Formule moléculaire |
C26H50O3 |
|---|---|
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
4-oxo-3-undecylpentadecanoic acid |
InChI |
InChI=1S/C26H50O3/c1-3-5-7-9-11-13-15-17-19-21-24(23-26(28)29)25(27)22-20-18-16-14-12-10-8-6-4-2/h24H,3-23H2,1-2H3,(H,28,29) |
Clé InChI |
JXXQHXVCIPCYSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)O)C(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


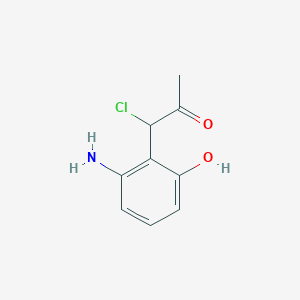
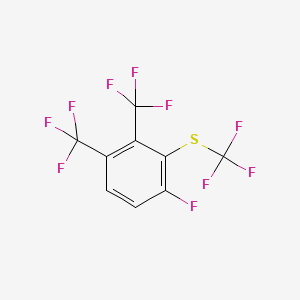
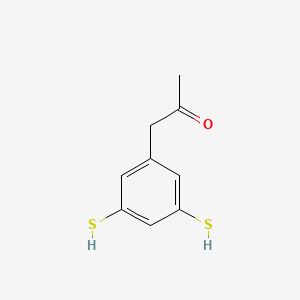
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)

